

An In-depth Technical Guide to LY2365109 Hydrochloride for Neuroscience Research

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Compound of Interest

Compound Name: LY2365109 hydrochloride

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Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations in the central nervous system. This mechanism enhances N-methyl-D-aspartate (NMDA) receptor function, as glycine is an essential co-agonist at this receptor. Consequently, LY2365109 hydrochloride has emerged as a valuable pharmacological tool for investigating the role of GlyT1 and NMDA receptor modulation in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of LY2365109 hydrochloride, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Data Presentation

In Vitro Activity of LY2365109

IC50 Human GlyT1a 15.8 nM	[1]
IC50 Human GlyT2 > 30,000 nM	[2]
Ki Human GlyT1 16 nM	[3]



In Vivo Effects of LY2365109 Hydrochloride

Species	Administrat ion Route	Dose Range	Observed Effect	Quantitative Data	Reference(s
Rat	Oral (p.o.)	0.3 - 30 mg/kg	Dose- dependent elevation of glycine in cerebrospinal fluid (CSF).	A 10 mg/kg dose resulted in a 2 to 3- fold increase in glycine in striatal microdialysat es and CSF.	[1]
Mouse	Not Specified	Not Specified	Increased seizure threshold.	ED50 in the maximal electroshock seizure (MES) test is not available in the searched literature.	[1]
Rat	Not Specified	Higher Doses	Profound locomotor and respiratory impairments.	Specific dose levels for these adverse effects are not detailed in the searched literature.	[2]

Pharmacokinetic Profile of LY2365109 Hydrochloride

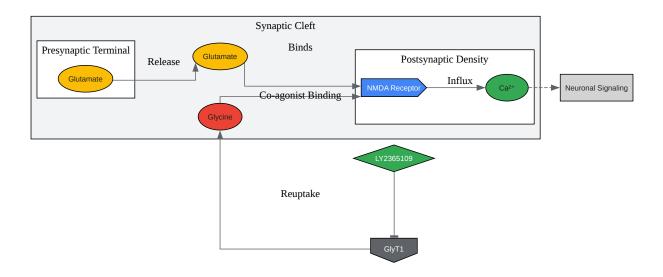


Species	Administr ation Route	Cmax	Tmax	Half-life (t1/2)	Oral Bioavaila bility	Referenc e(s)
Rat	Oral (p.o.)	Data not available	Data not available	Data not available	Data not available	Not available in the searched literature.

Signaling Pathway and Mechanism of Action

LY2365109 hydrochloride exerts its effects by inhibiting the glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By blocking this transporter, LY2365109 increases the extracellular concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glycine and glutamate must bind to the receptor for it to be activated. The potentiation of NMDA receptor activity by elevated synaptic glycine levels is the key mechanism through which LY2365109 influences neuronal function. This enhancement of NMDA receptor-mediated neurotransmission is being investigated for its therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia, and for its neuroprotective and anticonvulsant properties.[4][5][6]





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Caption: Signaling pathway of **LY2365109 hydrochloride**.

Experimental Protocols In Vitro Glycine Uptake Assay

This protocol is designed to determine the inhibitory activity of LY2365109 on GlyT1 expressed in a cellular system.

Materials:

- Cell line stably expressing human GlyT1 (e.g., CHO-K1 cells)
- Cell culture medium and supplements
- Assay buffer (e.g., Krebs-Ringer-HEPES)



- [3H]-glycine (radiolabeled glycine)
- LY2365109 hydrochloride stock solution
- Scintillation cocktail and scintillation counter

Procedure:

- Cell Culture: Culture the GlyT1-expressing cells in appropriate flasks or plates until they
 reach a suitable confluency.
- Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of LY2365109 hydrochloride in assay buffer.
- Assay Initiation:
 - Wash the cells with assay buffer.
 - Pre-incubate the cells with the different concentrations of LY2365109 or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.
 - Add a solution containing a fixed concentration of [³H]-glycine and the corresponding concentration of LY2365109 to initiate the uptake.
- Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), rapidly terminate
 the uptake by aspirating the radioactive solution and washing the cells multiple times with
 ice-cold assay buffer.
- · Cell Lysis and Scintillation Counting:
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the cell lysate to scintillation vials.
 - Add scintillation cocktail to each vial.





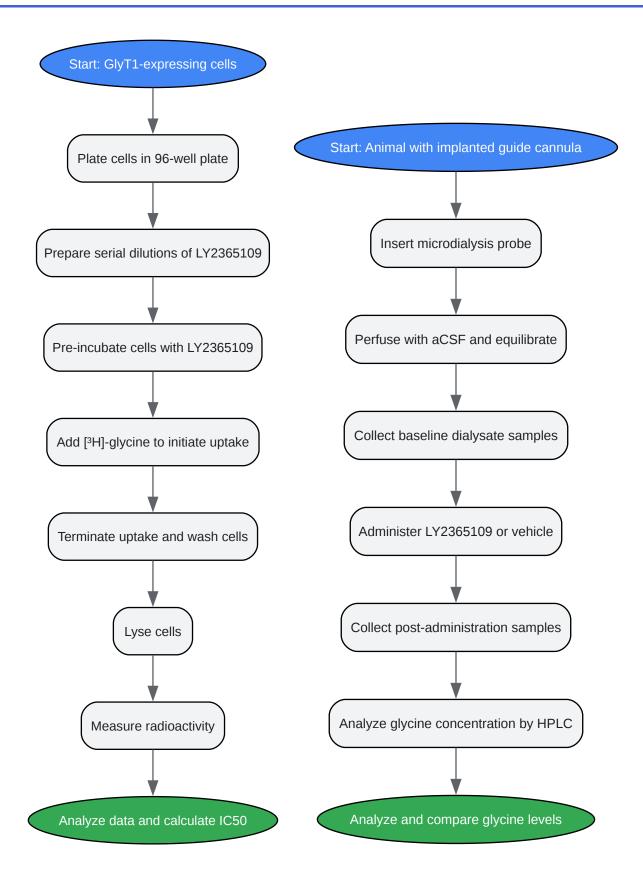


• Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

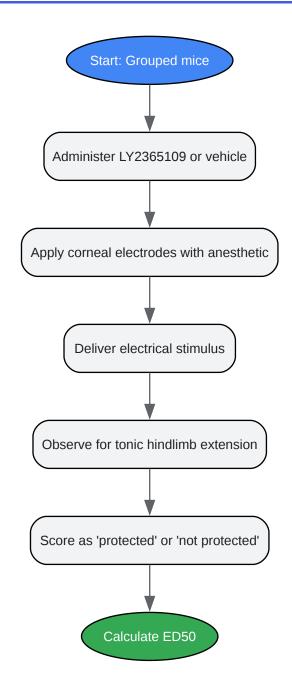
• Data Analysis:

- Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor or in non-transfected cells) from the total uptake.
- Plot the percentage of inhibition against the logarithm of the LY2365109 concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.









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